Sofosbuvir is a nucleotide analogue inhibitor of the hepatitis C virus (HCV) nonstructural protein 5B (NS5B), a key component in HCV replication []. It is a direct-acting antiviral agent, meaning that it directly interferes with the HCV life cycle by suppressing viral replication []. Sofosbuvir has shown potent activity against all genotypes of HCV [, , ].
Sofosbuvir acts as a chain-terminating nucleotide analogue inhibitor of the HCV NS5B RNA polymerase []. This means that it prevents the viral enzyme from copying the HCV RNA genome, effectively halting viral replication [, ]. This mechanism of action has been shown to be effective against all genotypes of HCV []. One study further demonstrated that Sofosbuvir resistance is primarily conferred by the S282T substitution in NS5B, but the development of resistance is rare [].
Sofosbuvir has been widely researched for its efficacy in treating various HCV genotypes and patient populations [, , , , , , , , , , , , , , , , , , , , , , ]. It has been studied in combination with other direct-acting antiviral agents such as ledipasvir, daclatasvir, simeprevir, velpatasvir, and voxilaprevir, as well as ribavirin and pegylated interferon [, , , , , , , , , , , , , , , , , ]. These studies have demonstrated high sustained virologic response rates, often exceeding 90% across various HCV genotypes and patient populations, including those with cirrhosis and those who have failed prior treatments [, , , , , , , , , , , , , , , , , ].
Studies have investigated potential drug-drug interactions between Sofosbuvir and other medications, including amiodarone and warfarin [, ]. One study suggested that the combination of Sofosbuvir and amiodarone might cause severe symptomatic bradycardia []. Another study found a decreased warfarin dose-response in patients receiving Sofosbuvir-containing regimens, possibly due to interactions with ritonavir and ribavirin components [].
Research has explored the possibility of repurposing Sofosbuvir for other viral infections beyond HCV []. One study demonstrated that Sofosbuvir could inhibit Chikungunya virus replication in vitro and in vivo [].
8.1 Optimization of Treatment Regimens: Further research is needed to optimize treatment regimens for different HCV genotypes and patient populations, particularly those with harder-to-treat genotypes, such as genotype 3 []. This includes identifying the optimal duration of therapy and whether ribavirin can be safely excluded in certain populations [].
8.2 Long-term Effects of Sofosbuvir-Based Therapies: Long-term follow-up of patients treated with Sofosbuvir-based regimens is crucial to assess the durability of sustained virologic responses and the potential for late complications, such as hepatocellular carcinoma, particularly in cirrhotic patients [, , ].
8.3 Pharmacogenetics of Sofosbuvir: Further investigation into the pharmacogenetics of Sofosbuvir may provide valuable insights into individual variability in response to therapy []. This includes examining the impact of genetic variants in genes encoding transporters and nuclear factors related to Sofosbuvir metabolism and transport [].
8.4 Drug Repurposing: Continued research into the potential for repurposing Sofosbuvir for other viral infections, such as Chikungunya virus, could lead to new treatment options for challenging diseases [].
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2